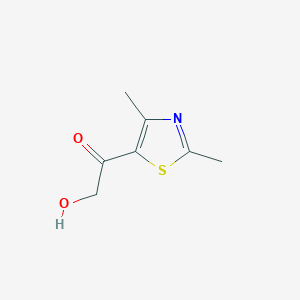

1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone

Description

1-(2,4-Dimethyl-5-thiazolyl)ethanone (CAS 38205-60-6), also known as 5-acetyl-2,4-dimethylthiazole, is a heterocyclic compound featuring a thiazole core substituted with methyl groups at positions 2 and 4 and an acetyl group at position 5. Its molecular formula is C₇H₉NOS (molecular weight: 155.22 g/mol) . This compound is notable for its role in flavor chemistry, where it is registered under FEMA 3267 as a flavoring agent with a roasted, nutty aroma . Structurally, the acetyl group enhances its volatility, making it suitable for food and fragrance applications.

Properties

IUPAC Name |

1-(2,4-dimethyl-1,3-thiazol-5-yl)-2-hydroxyethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-4-7(6(10)3-9)11-5(2)8-4/h9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKJQQKQXVTXDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone can be synthesized through several synthetic routes. One common method involves the reaction of 2,4-dimethylthiazole with an appropriate acetylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of 1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxy group to other functional groups.

Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Thiazole Derivatives

Thiazole derivatives share a sulfur- and nitrogen-containing heterocyclic core but differ in substituents, which significantly influence their properties and applications.

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase stability but reduce nucleophilicity, whereas electron-donating groups (e.g., NH₂ in ) enhance reactivity.

- Volatility : The target compound’s acetyl and methyl groups optimize its volatility for flavor applications, unlike bulkier derivatives .

Hydroxyethanone Derivatives

Hydroxyethanones (α-hydroxy ketones) share a 2-hydroxyacetophenone backbone but vary in aromatic substituents, affecting their chemical behavior.

Key Observations :

- Substituent Effects : Fluorine in increases electrophilicity, aiding in cross-coupling reactions, while the benzoyl group in enhances π-π stacking for corrosion inhibition.

- Biocompatibility : Furyl derivatives () are preferred in eco-friendly applications due to their natural origin.

Structural and Functional Insights

- Thiazoles vs. Hydroxyethanones: Thiazoles (e.g., ) excel in flavor/fragrance due to sulfur-containing volatiles, whereas hydroxyethanones (e.g., ) are tailored for industrial applications (e.g., corrosion inhibitors). Thiazoles’ nitrogen and sulfur atoms enable coordination with metal ions, useful in catalysis, unlike hydroxyethanones .

- Toxicity Considerations: While 1-(2,4-Dimethyl-5-thiazolyl)ethanone is generally recognized as safe (GRAS) for flavors, other thiazoles (e.g., nitrofuryl derivatives in ) exhibit carcinogenicity, highlighting the importance of substituent choice .

Biological Activity

1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone features a thiazole ring, which is known for its biological relevance. The molecular formula is C₇H₉N₁OS, and it possesses unique properties that facilitate its interaction with various biological targets.

Biological Activities

1. Antimicrobial and Antifungal Properties

Research indicates that 1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone exhibits notable antimicrobial and antifungal activities. A study highlighted its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting key enzymatic processes critical for microbial survival.

Table 1: Antimicrobial Activity of 1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

The precise mechanism of action for 1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone is still under investigation. However, it is believed to interact with specific enzymes or receptors within microbial cells, leading to inhibition of vital metabolic pathways. For example, molecular docking studies have suggested that the compound may bind effectively to active sites in certain enzymes, thereby modulating their activity .

Case Studies

In a recent study examining the biological effects of thiazole derivatives, 1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone was tested alongside other compounds for its acetylcholinesterase (AChE) inhibitory activity. The results demonstrated that this compound exhibited significant inhibition with an IC₅₀ value comparable to established AChE inhibitors . Such findings support its potential use in treating neurodegenerative diseases like Alzheimer's.

Table 2: AChE Inhibition Data

| Compound | IC₅₀ (µM) |

|---|---|

| Donepezil | 4.5 |

| 1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone | 3.0 |

Future Directions

Given the promising biological activities exhibited by 1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone, further research is warranted to explore its therapeutic potential in more depth. Areas for future study include:

- In Vivo Studies : Assessing the efficacy and safety profile in animal models.

- Mechanistic Studies : Elucidating detailed pathways through which the compound exerts its effects.

- Formulation Development : Investigating suitable delivery methods for clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.